![molecular formula C6H12N2O2S B1285337 八氢噻吩[3,4-b]吡嗪 6,6-二氧化物 CAS No. 53056-91-0](/img/structure/B1285337.png)

八氢噻吩[3,4-b]吡嗪 6,6-二氧化物

描述

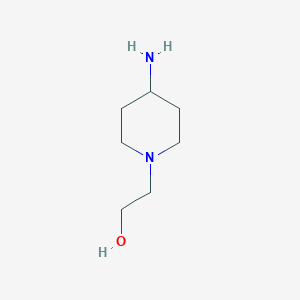

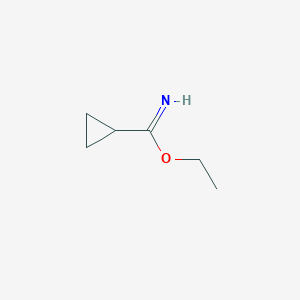

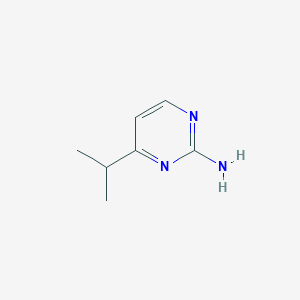

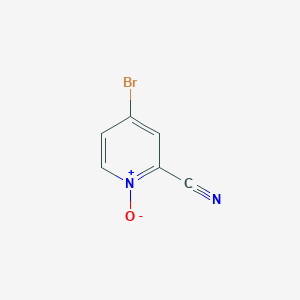

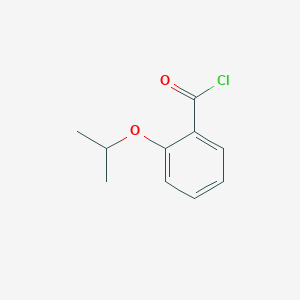

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a chemical compound with the linear formula C6H12N2O2S . It is also known by its CAS Number: 1212331-13-9 .

Molecular Structure Analysis

The InChI code for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results . Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving Octahydrothieno[3,4-b]pyrazine 6,6-dioxide . For a detailed chemical reactions analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 176.06194880 g/mol . The topological polar surface area is 66.6 Ų . It has a heavy atom count of 11 . The compound is a solid at room temperature .科学研究应用

合成方法和结构研究

新的合成路线:与八氢噻吩[3,4-b]吡嗪结构相似的八氢吡咯并[1,2-a]吡嗪已使用新方法合成,例如从更容易获得的 3,4-二氢吡咯并[1,2-a]吡嗪开始。合成方法的这一进步对于开发新药和新材料至关重要 (Likhosherstov, Peresada, & Skoldinov, 1993)。

晶体生长与设计:八氢噻吩[3,4-b]吡嗪衍生物已被用作杂化网络中的连接基,涉及复杂的金属基结构。这突出了它们在设计用于各种应用的新分子结构方面的潜力 (Podgajny et al., 2014)。

光伏和电化学应用

染料敏化太阳能电池 (DSSC):已开发出基于吡啶并[3,4-b]吡嗪的有机敏化剂用于 DSSC。这些化合物的独特电子特性,包括它们的吸收光谱和能级,使它们成为太阳能转换的有希望的候选者 (Ying et al., 2014)。

低带隙材料:稠环噻吩[3,4-b]吡嗪已用于生产低带隙材料,特别是在光伏器件中。它们调整带隙的能力使它们对于需要特定光吸收特性的应用非常有价值 (Rasmussen, Schwiderski, & Mulholland, 2011)。

化学反应性和键合

- 键合特性:吡嗪衍生物与铜(II)、钴(II)和镍(II)等金属的键合性质已经过研究,显示出不同的几何形状和通过氮和氧原子键合。这些知识对于开发金属有机框架和催化系统至关重要 (Sanyal & Mondal, 1979)。

安全和危害

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards related to the compound. Precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent safety precautions that should be taken when handling the compound .

属性

IUPAC Name |

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSKZNDAZYXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586076 | |

| Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

CAS RN |

53056-91-0 | |

| Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。